3-(Trifluoromethyl)quinoline-5-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group and a carboxylic acid functional group attached to a quinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
3-(Trifluoromethyl)quinoline-5-carboxylic acid belongs to the class of heterocyclic compounds, specifically quinolines, which are bicyclic aromatic compounds containing nitrogen. It is categorized as a carboxylic acid due to the presence of the carboxyl functional group (-COOH).
The synthesis of 3-(Trifluoromethyl)quinoline-5-carboxylic acid can be achieved using several methods, including:
The synthesis typically involves multiple steps, including protection-deprotection strategies and purification techniques such as column chromatography and recrystallization to obtain high-purity products. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for characterization .
The molecular structure of 3-(Trifluoromethyl)quinoline-5-carboxylic acid features:
The molecular formula is C₉H₆F₃N₁O₂, with a molecular weight of approximately 215.14 g/mol. The compound exhibits distinct peaks in its IR spectrum corresponding to C=O stretching and N-H bending vibrations .
3-(Trifluoromethyl)quinoline-5-carboxylic acid can participate in various chemical reactions, including:
These reactions often require specific conditions such as temperature control, use of catalysts, or specific solvents to achieve optimal yields .
The mechanism of action for compounds like 3-(Trifluoromethyl)quinoline-5-carboxylic acid often involves interactions with biological targets such as enzymes or receptors. For instance, it may inhibit certain protein kinases or act against bacterial pathogens.
Studies have shown that modifications on the quinoline scaffold can significantly affect its biological activity, making it a valuable template for drug design .
3-(Trifluoromethyl)quinoline-5-carboxylic acid has several potential applications in scientific research:
The quinoline nucleus—a bicyclic heterocycle comprising benzene fused with pyridine—represents a privileged scaffold in drug design due to its versatile pharmacological profile and synthetic adaptability. Its planar structure enables π-π stacking interactions with biological targets, while the nitrogen atom facilitates hydrogen bonding and coordination with metal ions in enzyme active sites. Quinoline derivatives exhibit inherent bioactivity across therapeutic areas, including anticancer, antimicrobial, antimalarial, and anti-inflammatory applications [1] [5]. Notably, over 150 FDA-approved drugs incorporate this scaffold, such as the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent topotecan [2] [8].
The structural plasticity of quinoline allows functionalization at multiple positions (C2–C8), enabling rational optimization of pharmacokinetic and pharmacodynamic properties. For example:
Table 1: Clinically Approved Drugs Featuring the Quinoline Scaffold
Drug Name | Therapeutic Class | Key Substituents | Biological Target |
---|---|---|---|
Chloroquine | Antimalarial | C4-diethylaminopentyl | Heme polymerization |
Topotecan | Anticancer | C10-hydroxy, C11-ethyl | Topoisomerase I |
Bedaquiline | Antitubercular | C6-bromo, C3-dimethylamino | ATP synthase |
Ciprofloxacin | Antibacterial | C3-carboxy, C4-keto | DNA gyrase |
Aripiprazole | Antipsychotic | C7-piperazinylpropoxy | Dopamine D2 receptor |
The trifluoromethyl group (-CF₃) is a critical pharmacophore in modern medicinal chemistry, with ~30% of FDA-approved drugs containing fluorine or fluorinated groups. Its incorporation alters key physicochemical properties:
Table 2: Impact of -CF₃ on Drug Properties
Parameter | Effect of -CF₃ | Example Drug | Clinical Application |
---|---|---|---|
Lipophilicity (log P) | +0.9 to +1.5 increase | Ubrogepant | Migraine treatment |
Metabolic half-life | 2–3 fold increase | Alpelisib | PI3K inhibitor (breast cancer) |
pKa modulation | Decreases by 1.5–3 units | Fluoxetine | Antidepressant |
Binding affinity | 5–10 fold improvement | Mefloquine | Antimalarial |
Notably, 19 FDA-approved drugs introduced in the past two decades contain -CF₃, including the PI3K inhibitor alpelisib and the migraine therapy ubrogepant. These agents leverage -CF₃ for improved target engagement and pharmacokinetic profiles [4].
3-(Trifluoromethyl)quinoline-5-carboxylic acid integrates the planar quinoline core with two strategic modifications: a C3-trifluoromethyl group and a C5-carboxylic acid. This dual-functionalization creates a multifunctional pharmacophore with synergistic advantages:
Molecular docking studies confirm its dual-binding capability with kinases and metabolic enzymes. For example:
Synthetic routes to this lead compound typically employ convergent strategies:
Table 3: Reported Biological Activities of 3-(Trifluoromethyl)quinoline-5-carboxylic Acid Derivatives
Derivative Structure | Biological Activity | Potency (IC₅₀ or EC₅₀) | Target |
---|---|---|---|
Amide-linked pyrimidine hybrids | Anticancer | 0.35 μM (A549 cells) | EGFR kinase |
Triazole conjugates | Antitubercular | 0.8 μg/mL (MTB) | Dihydropteroate synthase |
Hydrazide-hydrazone analogs | Antimalarial | 15 nM (P. falciparum) | Hemozoin formation |
This scaffold’s versatility is evidenced by its incorporation into hybrid molecules such as quinoline-pyrimidines and quinoline-triazoles, which demonstrate enhanced activity against drug-resistant pathogens and tumors [6] [10] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3